trans-3,4-dichloro-N-2-((dimethylamino)cyclohexyl)-N-propylbenzamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl U-47700 involves several steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the cyclohexylamine intermediate: This involves the reaction of cyclohexanone with dimethylamine to form 2-(dimethylamino)cyclohexanone.
Chlorination: The intermediate is then chlorinated using thionyl chloride to form 2-(dimethylamino)cyclohexyl chloride.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of hazardous reagents and maintaining stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Propyl U-47700 undergoes several types of chemical reactions, including:
Oxidation: Propyl U-47700 can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert Propyl U-47700 to its corresponding alcohol derivatives.
Substitution: Substitution reactions can occur at the amine or benzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of Propyl U-47700, which can be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) .
Scientific Research Applications
Propyl U-47700 has several scientific research applications, including:
Mechanism of Action
Propyl U-47700 exerts its effects by binding to the μ-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, resulting in the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. This cascade ultimately leads to analgesia, sedation, and euphoria . The molecular targets and pathways involved include the μ-opioid receptors and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
U-47700: The parent compound, known for its high potency as a μ-opioid receptor agonist.
Isopropyl U-47700: A structural analog with similar pharmacological properties.
U-49900: Another analog with a different substitution pattern on the benzamide moiety.
Uniqueness of Propyl U-47700
Propyl U-47700 is unique due to its specific substitution pattern, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. Its distinct structure allows for the study of structure-activity relationships among synthetic opioids .
Properties
IUPAC Name |
3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-propylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26Cl2N2O/c1-4-11-22(17-8-6-5-7-16(17)21(2)3)18(23)13-9-10-14(19)15(20)12-13/h9-10,12,16-17H,4-8,11H2,1-3H3/t16-,17-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTPYMHHQOSZRB-IAGOWNOFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CCCCC1N(C)C)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN([C@@H]1CCCC[C@H]1N(C)C)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401342651 | |
Record name | Propyl U-47700 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401342651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2749433-76-7 | |
Record name | Propyl U-47700 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401342651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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